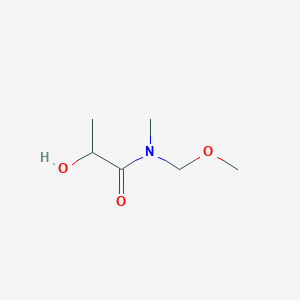
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is an organic compound with a molecular formula of C6H13NO3. This compound is characterized by the presence of a hydroxy group, a methoxymethyl group, and a methyl group attached to a propanamide backbone. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylpyruvamide with methanol under photochemical conditions. This reaction yields this compound along with other by-products . The reaction conditions typically involve irradiation with UV light and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, light intensity, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the amide group can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxymethyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-methylsuccinimide: This compound is structurally similar but contains a succinimide backbone instead of a propanamide backbone.
N-Methoxy-N-methylacetamide: This compound has a similar functional group arrangement but with an acetamide backbone.
Uniqueness
2-Hydroxy-N-(methoxymethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91624-97-4 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-hydroxy-N-(methoxymethyl)-N-methylpropanamide |
InChI |
InChI=1S/C6H13NO3/c1-5(8)6(9)7(2)4-10-3/h5,8H,4H2,1-3H3 |
Clé InChI |
LEIGWTBWSJEPSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















